molecular formula C9H9ClN2O B1370575 2-chloro-N-cyclopropylisonicotinamide CAS No. 959241-13-5

2-chloro-N-cyclopropylisonicotinamide

Cat. No.: B1370575
CAS No.: 959241-13-5
M. Wt: 196.63 g/mol
InChI Key: CEOBTDBKBVPZMI-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropylisonicotinamide is a chemical compound with the molecular formula C₉H₉ClN₂O and a molecular weight of 196.64 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropylisonicotinamide typically involves the reaction of isonicotinic acid with cyclopropylamine, followed by chlorination. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-chloro-N-cyclopropylisonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropylisonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound may also interact with cellular pathways, affecting processes like cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclopropylbenzamide
  • 2-chloro-N-cyclopropylpyridine-3-carboxamide
  • 2-chloro-N-cyclopropylpyridine-4-carboxamide

Uniqueness

2-chloro-N-cyclopropylisonicotinamide is unique due to its specific structural features, such as the cyclopropyl group and the isonicotinamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-5-6(3-4-11-8)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBTDBKBVPZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649215
Record name 2-Chloro-N-cyclopropylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-13-5
Record name 2-Chloro-N-cyclopropylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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